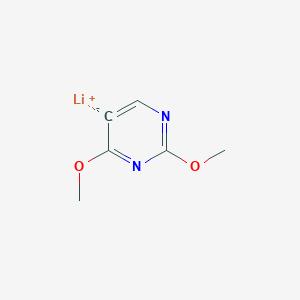
lithium;2,4-dimethoxy-5H-pyrimidin-5-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2,4-dimethoxy-5H-pyrimidin-5-ide is a compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2,4-dimethoxy-5H-pyrimidin-5-ide typically involves the reaction of 2,4-dimethoxypyrimidine with a lithium reagent. One common method is the reaction of 2,4-dimethoxypyrimidine with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium;2,4-dimethoxy-5H-pyrimidin-5-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the lithium atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional functional groups, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
Lithium;2,4-dimethoxy-5H-pyrimidin-5-ide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to DNA and RNA due to its structural similarity to nucleotides.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of lithium;2,4-dimethoxy-5H-pyrimidin-5-ide involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors involved in cellular signaling pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxypyrimidine: A closely related compound with similar chemical properties.
5-Acetyl-4-aminopyrimidine: Another pyrimidine derivative with different functional groups.
Uniqueness
Its ability to undergo specific reactions and its potential use in various fields make it a compound of significant interest .
Properties
CAS No. |
62880-71-1 |
|---|---|
Molecular Formula |
C6H7LiN2O2 |
Molecular Weight |
146.1 g/mol |
IUPAC Name |
lithium;2,4-dimethoxy-5H-pyrimidin-5-ide |
InChI |
InChI=1S/C6H7N2O2.Li/c1-9-5-3-4-7-6(8-5)10-2;/h4H,1-2H3;/q-1;+1 |
InChI Key |
YAJYYCUMWXKUQT-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].COC1=NC(=NC=[C-]1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















